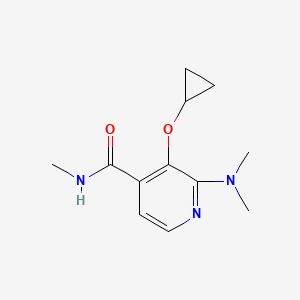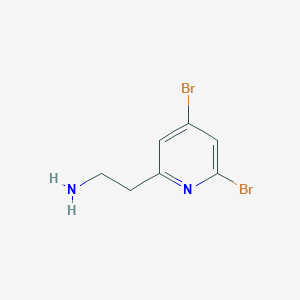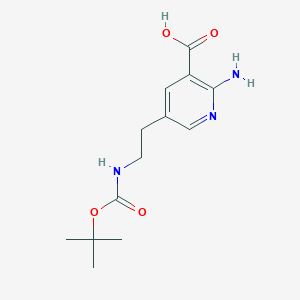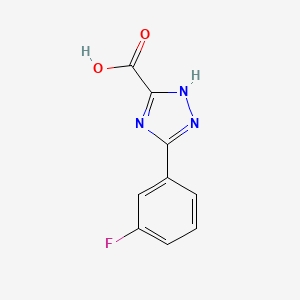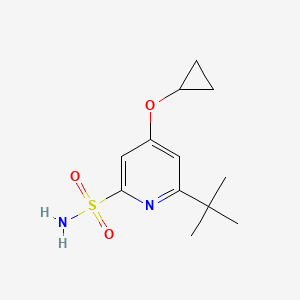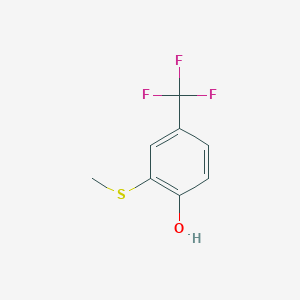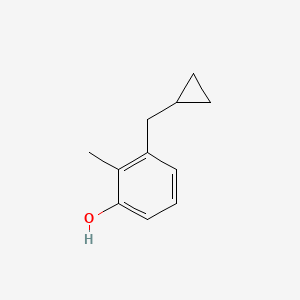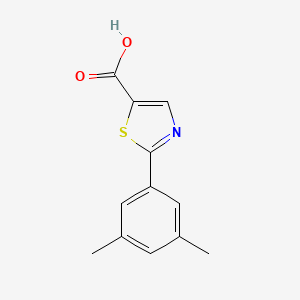
2-(3,5-Dimethyl-phenyl)-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethyl-phenyl)-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a 3,5-dimethylphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethyl-phenyl)-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dimethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized under acidic conditions to yield the thiazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
- Oxidation of the methyl groups can yield 3,5-dimethylbenzoic acid derivatives.
- Reduction of the carboxylic acid group can produce alcohols or aldehydes.
- Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(3,5-Dimethyl-phenyl)-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-phenyl)-thiazole-5-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. Pathways involved may include inhibition of specific enzymes or disruption of cellular processes.
Comparison with Similar Compounds
2-Phenylthiazole-5-carboxylic acid: Lacks the dimethyl substitution on the phenyl ring, resulting in different chemical properties and biological activities.
3,5-Dimethylphenylthiazole: Similar structure but without the carboxylic acid group, affecting its reactivity and applications.
Uniqueness: 2-(3,5-Dimethyl-phenyl)-thiazole-5-carboxylic acid is unique due to the combination of the thiazole ring, dimethyl-substituted phenyl group, and carboxylic acid group. This combination imparts specific chemical reactivity and potential biological activities that are distinct from other related compounds.
Properties
Molecular Formula |
C12H11NO2S |
|---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C12H11NO2S/c1-7-3-8(2)5-9(4-7)11-13-6-10(16-11)12(14)15/h3-6H,1-2H3,(H,14,15) |
InChI Key |
VXSYGTVNTVHEGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC=C(S2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



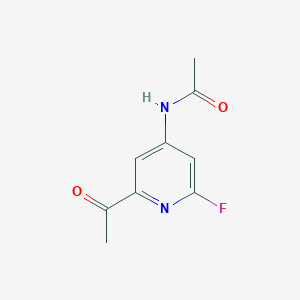
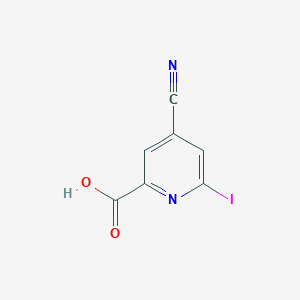
![Lithium 1-(5-hydroxypyraZin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B14845615.png)
